4-Acetamido-3-chlorobenzene-1-sulfonic acid
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Overview
Description
4-Acetamido-3-chlorobenzene-1-sulfonic acid is an organic compound with the molecular formula C8H8ClNO4S. It is a derivative of benzene, featuring an acetamido group, a chlorine atom, and a sulfonic acid group attached to the benzene ring. This compound is of interest due to its diverse applications in various fields such as chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Acetamido-3-chlorobenzene-1-sulfonic acid typically involves the sulfonation of 4-acetamido-3-chlorobenzene. The process begins with the chlorination of acetanilide to introduce the chlorine atom at the meta position. This is followed by sulfonation using sulfuric acid or chlorosulfonic acid to introduce the sulfonic acid group .
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process involves the use of catalysts and specific temperature and pressure conditions to optimize the reaction .
Chemical Reactions Analysis
Types of Reactions
4-Acetamido-3-chlorobenzene-1-sulfonic acid undergoes various chemical reactions, including:
Electrophilic Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the presence of the electron-withdrawing sulfonic acid group.
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents can oxidize the acetamido group to form corresponding nitro compounds.
Reduction: Reducing agents can reduce the sulfonic acid group to a sulfonamide.
Substitution: Reagents like sodium hydroxide can facilitate the substitution of the chlorine atom.
Major Products Formed
The major products formed from these reactions include various substituted benzene derivatives, such as nitrobenzene, sulfonamide, and other functionalized aromatic compounds .
Scientific Research Applications
4-Acetamido-3-chlorobenzene-1-sulfonic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Medicine: It serves as a precursor for the synthesis of pharmaceutical agents.
Mechanism of Action
The mechanism by which 4-Acetamido-3-chlorobenzene-1-sulfonic acid exerts its effects involves the interaction of its functional groups with specific molecular targets. The sulfonic acid group can form strong hydrogen bonds, while the acetamido group can participate in various biochemical interactions. These interactions can influence enzyme activity, protein folding, and other cellular processes .
Comparison with Similar Compounds
Similar Compounds
4-Chlorobenzenesulfonic acid: Similar structure but lacks the acetamido group.
4-Acetamidobenzenesulfonic acid: Similar structure but lacks the chlorine atom.
3-Chlorobenzenesulfonic acid: Similar structure but lacks the acetamido group and has the chlorine atom at a different position.
Uniqueness
4-Acetamido-3-chlorobenzene-1-sulfonic acid is unique due to the presence of both the acetamido and chlorine groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various applications in research and industry .
Properties
CAS No. |
55987-87-6 |
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Molecular Formula |
C8H8ClNO4S |
Molecular Weight |
249.67 g/mol |
IUPAC Name |
4-acetamido-3-chlorobenzenesulfonic acid |
InChI |
InChI=1S/C8H8ClNO4S/c1-5(11)10-8-3-2-6(4-7(8)9)15(12,13)14/h2-4H,1H3,(H,10,11)(H,12,13,14) |
InChI Key |
ZLWVSKCGLUUMII-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C(C=C(C=C1)S(=O)(=O)O)Cl |
Origin of Product |
United States |
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